molecular formula C14H19NO6 B102863 3,5-Bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid CAS No. 19350-66-4

3,5-Bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid

Cat. No. B102863
CAS RN: 19350-66-4
M. Wt: 297.3 g/mol
InChI Key: USGQSNVLGQWBEC-UHFFFAOYSA-N
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Description

The compound 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid is a derivative of 1,4-dihydropyridine, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. Although the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and analyzed, providing insights into the chemical and physical properties that could be extrapolated to the compound .

Synthesis Analysis

The synthesis of related 1,4-dihydropyridine derivatives typically involves the cyclocondensation of various esters with amines or amides. For instance, the synthesis of ethoxycarbonyl-1,4-dihydropyridinecarboxylic acid amides was achieved through the cyclocondensation of 2-benzylideneacetoacetic ester with β-aminocrotonic acid amide or anilides . Similarly, the synthesis of 2,6-dimethyl-4-phenyl-3,5-diethoxycarbonyl-1,4-dihydropyridine was likely conducted through a condensation reaction, as indicated by the presence of ethoxycarbonyl groups and a dihydropyridine core .

Molecular Structure Analysis

The molecular structure of 1,4-dihydropyridine derivatives is characterized by the dihydropyridine ring, which can adopt different conformations. For example, the dihydropyridine ring in 2,6-dimethyl-4-phenyl-3,5-diethoxycarbonyl-1,4-dihydropyridine was found to have a boat conformation, as determined by X-ray diffraction analysis . This conformational feature is crucial as it can influence the reactivity and interaction of the molecule with biological targets.

Chemical Reactions Analysis

The reactivity of the 1,4-dihydropyridine ring is influenced by the substituents attached to it. In the case of 3,5-dicarbonyl-1,4-dihydropyridines, the carbonyl groups exhibit low reactivity, which is atypical for such functional groups. This is attributed to the unique geometry and electronic distribution within the molecule . The presence of ester groups, as in the case of 3,5-diethoxycarbonyl derivatives, can also affect the overall reactivity of the compound.

Physical and Chemical Properties Analysis

The physical properties of 1,4-dihydropyridine derivatives, such as crystal packing and bond lengths, are determined by their molecular structure. The crystal packing is often stabilized by hydrogen bonds and van der Waals interactions, as seen in the crystal structure of 2,6-dimethyl-4-phenyl-3,5-diethoxycarbonyl-1,4-dihydropyridine . The chemical properties, including reactivity and optical activity, can be inferred from spectroscopic evaluations and theoretical studies. For instance, the small energy gap between the frontier molecular orbitals in related compounds suggests potential nonlinear optical activity .

Scientific Research Applications

Potential Pharmaceutical Applications

3,5-Bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid and its derivatives have been studied for their potential pharmaceutical applications. Research indicates these compounds could have antiarrhythmic properties, as they show Ca2+ antagonistic activity in L-type voltage-gated channels. This suggests their potential use in treating arrhythmias and related cardiac conditions (Holt & Caignan, 2000).

Synthetic Methods and Chemical Properties

Advancements in the synthesis of these compounds have been explored. For instance, methods for the amide bond formation using 1,4-dihydroisonicotinic acids have been developed, highlighting the chemical versatility and potential for creating a broad range of biologically active structures (Bisenieks et al., 2020).

Conformational Studies and Crystallography

Studies have also delved into the crystal structures and conformational behavior of these compounds. Understanding their solid-state conformation aids in predicting how they might behave in biological systems, which is crucial for drug design and development (Caignan & Holt, 2000).

Biological Activities and Applications

There is ongoing research into the broader biological activities of these compounds. This includes studies on their potential antiulcer and antimicrobial activities, indicating a diverse range of therapeutic applications beyond their cardiovascular potential (Subudhi, Panda, & Bhatta, 2009).

properties

IUPAC Name

3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO6/c1-5-20-13(18)9-7(3)15-8(4)10(11(9)12(16)17)14(19)21-6-2/h11,15H,5-6H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGQSNVLGQWBEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C(=O)O)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80276584
Record name 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid

CAS RN

19350-66-4
Record name 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid
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Record name 3,5-Bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid
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